
3-Bromo-2,6-difluorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2,6-difluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-51-5 . It has a molecular weight of 318.95 . This compound is a valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of alkyl boronic esters, including “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, has been reported using a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(3-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI Code is 1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 .
Chemical Reactions Analysis
Pinacol boronic esters, such as “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of these esters is not well developed .
Aplicaciones Científicas De Investigación
Organic Synthesis
Pinacol boronic esters, including “3-Bromo-2,6-difluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are usually bench stable, easy to purify, and often commercially available .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant process in organic synthesis . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds is the Suzuki–Miyaura coupling . This process involves the cross-coupling of organoboron compounds with organic halides or pseudohalides .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Development of Kinase Inhibitors
Studies have explored the use of similar compounds in the development of inhibitors for kinases, a class of enzymes involved in cellular signaling pathways. Kinase inhibitors are being actively investigated for their potential in treating cancer, inflammatory diseases, and other conditions.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic ester transfers an organoboron group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used to form carbon-carbon bonds in organic synthesis .
Pharmacokinetics
They are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules . The Suzuki-Miyaura coupling reaction, facilitated by this compound, is particularly valued for its mild conditions and functional group tolerance .
Action Environment
The action of 3-Bromo-2,6-difluorophenylboronic acid pinacol ester is influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound is typically stored at temperatures between 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXHIGXXVWUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)

![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)

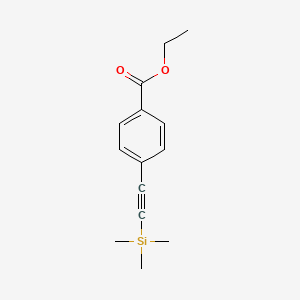
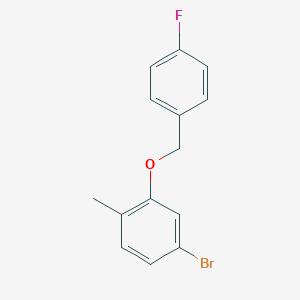
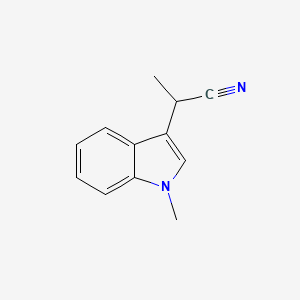
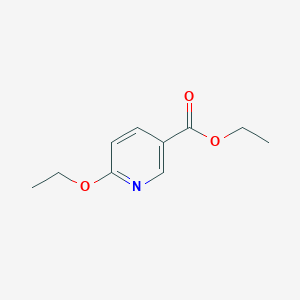


![4-(5-Phenyl-[1,2,4]oxadiazol-3-yl)-benzoic acid](/img/structure/B6318096.png)
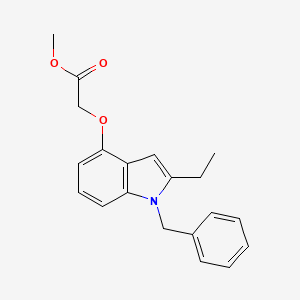
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)